1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one

Description

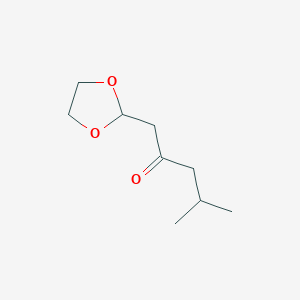

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one is a cyclic ketone derivative featuring a 1,3-dioxolane ring fused to a branched aliphatic chain. The compound’s structure combines the electron-rich dioxolane ring with a ketone functional group, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(2)5-8(10)6-9-11-3-4-12-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLENBMMLKUXHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has also been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine (Py).

Reduction: LiAlH4, NaBH4, and zinc in hydrochloric acid (Zn/HCl).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemical Applications

Solvent and Intermediate in Organic Synthesis

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one serves as a solvent and an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Synthesis of Bioactive Compounds

In biological research, this compound is utilized in the synthesis of bioactive compounds. Its derivatives have shown promise against various bacterial and fungal strains, indicating potential antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the biological activity of this compound against several bacterial and fungal strains. The results demonstrated that derivatives exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Medical Applications

Drug Development

Research into the medical applications of this compound has focused on its potential as a ligand for drug development. Its ability to form complexes with various biomolecules makes it a candidate for designing new therapeutic agents.

Table 2: Summary of Medical Research Findings

| Study Focus | Findings |

|---|---|

| Ligand Binding Studies | Demonstrated effective binding to target proteins |

| Toxicity Assessments | Low systemic toxicity observed in animal studies |

| Pharmacokinetics | Rapid hydrolysis to non-toxic metabolites |

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing them from undergoing unwanted reactions during transformations of other functional groups . It can also participate in the formation of cation intermediates during oxidation reactions, which can then undergo nucleophilic attack to form various products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Methyl-1-phenylpentan-2-one (CAS: 5349-62-2)

- Structure : Replaces the 1,3-dioxolane ring with a phenyl group at the 1-position of the pentan-2-one backbone.

- Properties: The phenyl group enhances lipophilicity and may reduce solubility in polar solvents compared to the dioxolane analog.

5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one

- Structure : Substitutes the 1,3-dioxolane ring with a 1,3-dithiolane ring (sulfur atoms replace oxygen).

- However, the dithiolane ring is more prone to oxidative degradation compared to the dioxolane analog .

1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone (CAS: 869-50-1)

- Structure : Features a chloromethyl substituent on the dioxolane ring.

- Properties : The chlorine atom introduces electrophilic character, enabling nucleophilic substitution reactions. This contrasts with the methyl-substituted dioxolane in the target compound, which lacks such reactivity. Toxicity data indicate this chlorinated derivative is a reproductive toxin (rat TDLo: 140 mg/kg) .

4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile (CAS: 20633-35-6)

Physicochemical Properties

Comparative data for dioxolane-containing compounds (Table 1):

- Dipole Moments : The high dipole moment of 1,3-dioxolan-2-one (89.78 Debye) suggests strong polarity, likely shared by the target compound due to the dioxolane ring’s electron-rich oxygen atoms .

- Thermal Stability : Dioxolane derivatives generally exhibit moderate thermal stability, but substituents like chlorine () or allyl groups () may alter decomposition pathways.

Biological Activity

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one, also known as 4-methyl-1,3-dioxolan-2-one, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula for this compound is . The compound features a dioxolane ring, which is known for its reactivity and utility in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst such as Montmorillonite K10. This method yields enantiomerically pure compounds in good yields and short reaction times .

Antibacterial and Antifungal Properties

The biological activity of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that derivatives of 1,3-dioxolanes exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans.

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625 - 1250 against S. aureus | Significant against C. albicans |

| Other Dioxolane Derivatives | Various MIC values | Excellent activity noted |

The Minimum Inhibitory Concentration (MIC) for several derivatives indicates that while some compounds show excellent antibacterial properties, others may have limited efficacy against specific strains .

Toxicological Studies

Toxicological assessments have highlighted the safety profile of this compound. A 13-week inhalation study on rats revealed no systemic effects at concentrations up to 1000 mg/m³. However, irritation to the eyes and respiratory tract was observed at higher concentrations . The compound demonstrated rapid hydrolysis in vivo, converting to propylene glycol and carbon dioxide without significant systemic toxicity.

Study on Antifungal Activity

In a study examining the antifungal properties of various dioxolane derivatives, it was found that all tested compounds except one exhibited notable antifungal activity against C. albicans. This suggests that modifications to the dioxolane structure can enhance biological efficacy .

Clinical Relevance

The potential application of this compound in clinical settings is underscored by its antibacterial and antifungal properties. Its derivatives are being explored for use in treating infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.